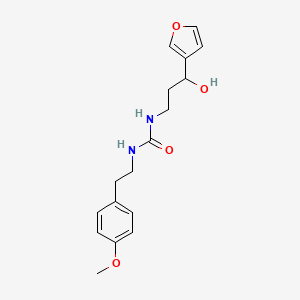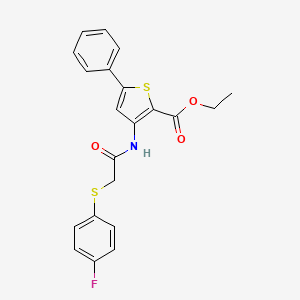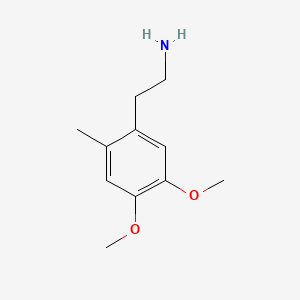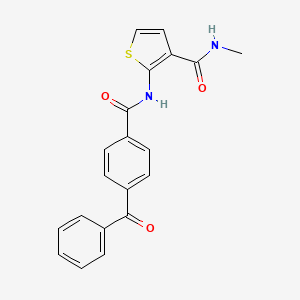
MLS001006105
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de MLS001006105 implique la réaction de l'isothiocyanate de 3,4-diméthoxyphényle avec le 2-mercapto-1H-1,2,4-triazole en présence d'une base . La réaction est généralement réalisée dans un solvant organique tel que le diméthylsulfoxyde (DMSO) à des températures élevées . Le produit est ensuite purifié par recristallisation ou chromatographie pour obtenir le composé souhaité à haute pureté .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
MLS001006105 subit diverses réactions chimiques, notamment :
Réactifs et conditions courants
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut produire des thiols ou des amines .
Applications de la recherche scientifique
This compound a un large éventail d'applications de la recherche scientifique :
Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans divers processus chimiques.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec la protéine lamine isoform A-delta10 . Le composé se lie à des sites spécifiques sur la protéine, modifiant sa conformation et sa fonction . Cette interaction peut affecter divers processus cellulaires, notamment la division cellulaire, la différenciation et l'apoptose . Les cibles moléculaires et les voies impliquées dans ces effets sont encore en cours d'investigation, mais elles peuvent inclure des voies de signalisation liées à la régulation du cycle cellulaire et à la réponse au stress .
Applications De Recherche Scientifique
MLS001006105 has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of MLS001006105 involves its interaction with the protein lamin isoform A-delta10 . The compound binds to specific sites on the protein, altering its conformation and function . This interaction can affect various cellular processes, including cell division, differentiation, and apoptosis . The molecular targets and pathways involved in these effects are still under investigation, but they may include signaling pathways related to cell cycle regulation and stress response .
Comparaison Avec Des Composés Similaires
Composés similaires
- N-[4-(3,4-diméthoxyphényl)-1,3-thiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acétamide
- Autres dérivés du thiazole
Unicité
MLS001006105 est unique en raison de son ciblage spécifique de la lamine isoform A-delta10, ce qui le distingue des autres dérivés du thiazole . Sa haute pureté et sa structure chimique bien définie en font un outil précieux dans la recherche scientifique .
Propriétés
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S2/c1-22-11-4-3-9(5-12(11)23-2)10-6-24-15(18-10)19-13(21)7-25-14-16-8-17-20-14/h3-6,8H,7H2,1-2H3,(H,16,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJJOJXUACHANH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC=NN3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride](/img/structure/B2904594.png)
![N-(3,4-dimethoxyphenethyl)-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2904596.png)
![N-(3-chloro-4-methylphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2904597.png)


![(Z)-ethyl 2-(2-(([1,1'-biphenyl]-4-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2904601.png)
![2-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2904604.png)
![N-(3-chloro-4-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide](/img/structure/B2904605.png)






